molecular formula C16H28O2 B107828 11-(2-Cyclopenten-1-yl)undecanoic acid CAS No. 459-67-6

11-(2-Cyclopenten-1-yl)undecanoic acid

Cat. No. B107828
CAS RN: 459-67-6
M. Wt: 252.39 g/mol
InChI Key: SRELFLQJDOTNLJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“11-(2-Cyclopenten-1-yl)undecanoic acid”, also known as Hydnocarpic acid, is a component of chaulmoogra oil . It has a molecular formula of C16H28O2 and a molecular weight of 252.3923 . The compound is naturally occurring in the d-form .


Molecular Structure Analysis

The IUPAC Standard InChI for “11-(2-Cyclopenten-1-yl)undecanoic acid” is InChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“11-(2-Cyclopenten-1-yl)undecanoic acid” has a molecular weight of 252.3923 . Its percent composition is C 76.14%, H 11.18%, O 12.68% . The compound has 18 heavy atoms, 1 ring, 0 aromatic rings, 11 rotatable bonds, a Van der Waals molecular volume of 285.30, a topological polar surface area of 37.30, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a logP of 4.94 .

Scientific Research Applications

  • Lipid Analysis in Tropical Plants : Cyclopentenyl fatty acids, including 11-(2-cyclopenten-1-yl)undecanoic acid, are present in the seeds of tropical plants from the Flacourtiaceae family. Chromatographic analysis of these lipids aids in understanding plant biochemistry and potential applications in botanical studies (Bandi & Mangold, 1969).

  • Synthesis and Chemical Characterization : Various synthetic methods have been developed to create derivatives of undecanoic acids, including 11-(2-cyclopenten-1-yl)undecanoic acid. These methods and the resulting compounds are crucial for further applications in synthetic chemistry and materials science (Cui Jian-lan & Cao Duan-lin, 2006).

  • Polymer Synthesis and Analysis : The synthesis and analysis of cyclic oligo(undecanamides) and oligo(undecanamide-undecanoates) involve derivatives of undecanoic acid. These studies contribute to advancements in polymer chemistry, particularly in the development of new materials (Peng & Hodge, 1998).

  • Bioorganic Chemistry : Derivatives of undecanoic acid, including 11-(2-cyclopenten-1-yl)undecanoic acid, are used in bioorganic chemistry to explore new compounds with potential antioxidant properties. This research is pivotal in developing new pharmaceuticals and understanding biological processes (Lodyato et al., 2003).

  • Material Science and Nanotechnology : The synthesis and application of fatty acid derivatives in bioelectronic devices are explored in material science. For example, the development of biomolecular/organic hetero-structure films using cytochrome c and mercapto-undecanoic acid demonstrates the potential of these compounds in nanotechnology (Lee et al., 2009).

  • Corrosion Inhibition : Research in the field of corrosion science has explored the use of 11-cyano undecanoic acid phenylamide derivatives as corrosion inhibitors. This application is significant in industrial processes and materials protection (Sagdinc & Kara, 2014).

properties

IUPAC Name

11-[(1R)-cyclopent-2-en-1-yl]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRELFLQJDOTNLJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C=C1)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5587-76-8 (hydrochloride salt), 681141-33-3 (sodium salt/solvate)
Record name Hydnocarpic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30196647
Record name Hydnocarpic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydnocarpic acid

CAS RN

459-67-6
Record name Hydnocarpic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydnocarpic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydnocarpic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDNOCARPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84492ZS09R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(2-Cyclopenten-1-yl)undecanoic acid
Reactant of Route 2
Reactant of Route 2
11-(2-Cyclopenten-1-yl)undecanoic acid
Reactant of Route 3
11-(2-Cyclopenten-1-yl)undecanoic acid
Reactant of Route 4
11-(2-Cyclopenten-1-yl)undecanoic acid
Reactant of Route 5
11-(2-Cyclopenten-1-yl)undecanoic acid
Reactant of Route 6
11-(2-Cyclopenten-1-yl)undecanoic acid

Citations

For This Compound
39
Citations
VO Idoko, MA Sulaiman, RM Adamu… - Chemistry & …, 2023 - Wiley Online Library
The dipeptidyl peptidase‐IV (DPP‐IV) inhibitory activity of Khaya senegalensis extracts was evaluated. The DPP‐IV from a rat kidney was purified to a purification fold of 2.3. Among …
Number of citations: 2 onlinelibrary.wiley.com
AO Ahmed - 2019 - search.proquest.com
The present study was aimed to determine the chemical constituents and antimicrobial effects of essential oils extracted from peels of Citrus aurantium, Citrus sinensis, Citrus paradisii, …
Number of citations: 0 search.proquest.com
MM Adeyemi - Medical and Health Sciences European Journal, 2023 - aspjournals.org
Phragmanthera incana (Schum), a specie of mistletoe, belonging to the family Loranthaceae, is a hemi-parasitic plant growing on trees in South-Western part of Nigeria. The chemical …
Number of citations: 0 aspjournals.org
UF Babaiwa, TJ Okonkwo, O Erharuyi, SO Eraga… - … of Phytomedicine and …, 2022 - ajol.info
The increasing resistance profile of many bacterial and yeast strains to conventional antimicrobial agents has heightened the search for bioactive compounds from higher plants that …
Number of citations: 1 www.ajol.info
C Imo, SM Abu, OP Emmanuel… - Int. J. Curr. Res. Biosci …, 2020 - researchgate.net
Solanum melongena (egg plant) is an essential vegetable in the family of Solanaceae that is well consumed in Colombian Caribbean (Murrugo et al., 2017). In Africa, over 200 species …
Number of citations: 1 www.researchgate.net
H Hadi, NSA Roslan, N Zamri - Materials Science Forum, 2021 - Trans Tech Publ
Moringa oleifera (M. oleifera) has been known as a medicinal plant. The objectives of this study is to identify the chemical compositions of M. oleifera pods extracts and to evaluate its …
Number of citations: 2 www.scientific.net
F SPENER - European journal of biochemistry, 1975 - search.ebscohost.com
When [1- 14 C] aleprolic acid was supplied to whole cells of Chlorella vulgaris, cyclopentenyl fatty acids, naturally occurring in seeds and leaves of some Flacourtiaceae, were …
Number of citations: 17 search.ebscohost.com
UA Aji, C Muhammad, MN Almustapha, SU Dandare… - researchgate.net
As concern over the twin challenges of climate change and energy security intensifies, numerous potential methods are being investigated for the production of energy and chemicals to …
Number of citations: 0 www.researchgate.net
OD Ofuyekpone, OG Utu, BO Onyekpe - Applied Surface Science …, 2021 - Elsevier
The inhibitive potency of Centrosema pubescens leaves extract, a bio-extract, on corrosion of UNS S30403 in H 2 SO 4 1M solution has been investigated using weight loss technique …
Number of citations: 14 www.sciencedirect.com
KO Fagbemi, DA Aina, RM Coopoosamy… - Journal of Medicinal …, 2022 - journals.co.za
Background As a result of high percentage of women infected with urinary tract infection (UTI) annually, many rural dwellers use Adansonia digitata fruit pulp as herbal cure. Adansonia …
Number of citations: 3 journals.co.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.